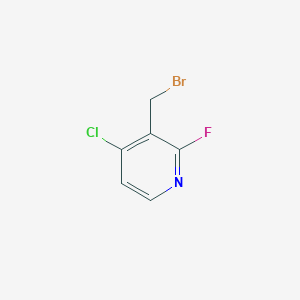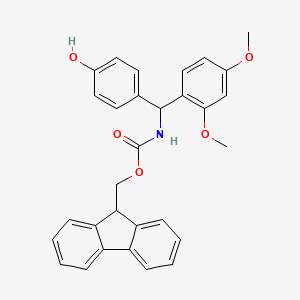
(9H-Fluoren-9-yl)methyl ((2,4-dimethoxyphenyl)(4-hydroxyphenyl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9H-Fluoren-9-yl)methyl ((2,4-dimethoxyphenyl)(4-hydroxyphenyl)methyl)carbamate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenylmethyl group, a dimethoxyphenyl group, and a hydroxyphenyl group, all connected through a carbamate linkage. Its intricate structure makes it a subject of interest in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl ((2,4-dimethoxyphenyl)(4-hydroxyphenyl)methyl)carbamate typically involves multiple steps, starting with the preparation of the fluorenylmethyl carbamateCommon reagents used in these reactions include dimethylformamide (DMF), dichloromethane (DCM), and various catalysts to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
(9H-Fluoren-9-yl)methyl ((2,4-dimethoxyphenyl)(4-hydroxyphenyl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate linkage
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
(9H-Fluoren-9-yl)methyl ((2,4-dimethoxyphenyl)(4-hydroxyphenyl)methyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (9H-Fluoren-9-yl)methyl ((2,4-dimethoxyphenyl)(4-hydroxyphenyl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context .
Comparación Con Compuestos Similares
Similar Compounds
(9H-Fluoren-9-yl)methyl carbamate: A simpler analog with similar structural features but lacking the dimethoxyphenyl and hydroxyphenyl groups.
(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate: Another related compound with different substituents on the carbamate linkage.
Uniqueness
(9H-Fluoren-9-yl)methyl ((2,4-dimethoxyphenyl)(4-hydroxyphenyl)methyl)carbamate is unique due to its combination of fluorenylmethyl, dimethoxyphenyl, and hydroxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C30H27NO5 |
|---|---|
Peso molecular |
481.5 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-[(2,4-dimethoxyphenyl)-(4-hydroxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C30H27NO5/c1-34-21-15-16-26(28(17-21)35-2)29(19-11-13-20(32)14-12-19)31-30(33)36-18-27-24-9-5-3-7-22(24)23-8-4-6-10-25(23)27/h3-17,27,29,32H,18H2,1-2H3,(H,31,33) |
Clave InChI |
HYPUPECHZJVWDE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C(C2=CC=C(C=C2)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


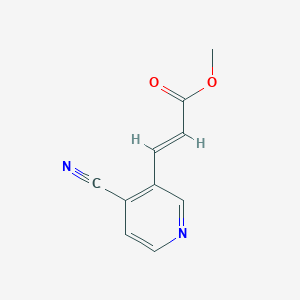
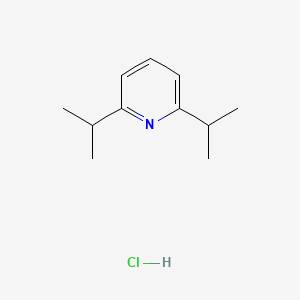
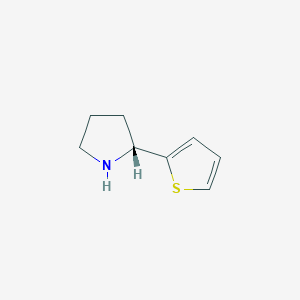
![Methyl 5-methylimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B12951877.png)
![Methyl 7-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12951879.png)
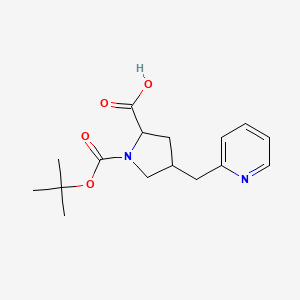
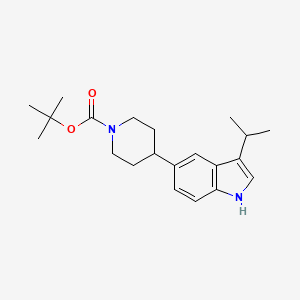
![(6R,8R,13aS)-7,8-Dihydro-6,8-dimethyl-1,13-dinitro-6H-dibenzo[f,h][1,5]dioxonin](/img/structure/B12951901.png)
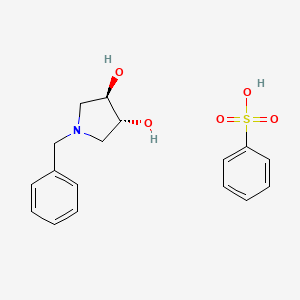
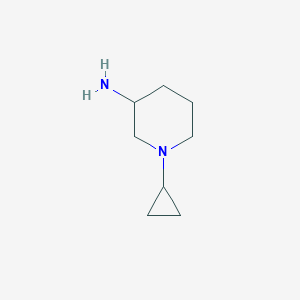
![4-[2,2-difluoro-8-phenyl-11-[4-(N-phenylanilino)phenyl]-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N,N-diphenylaniline](/img/structure/B12951936.png)
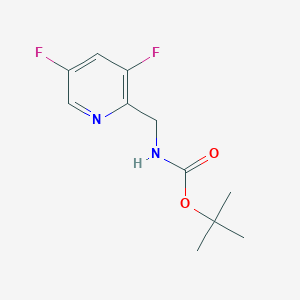
![2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12951946.png)
